[(4-Chloro-1-naphthyl)oxy]acetic acid
Description
Contextual Overview of Aryloxyacetic Acid Derivatives in Chemical Science
Aryloxyacetic acid derivatives are characterized by the general structure Ar-O-CH₂COOH, where "Ar" represents an aryl group. This structural motif is a key component in a multitude of compounds investigated in medicinal chemistry, materials science, and agrochemistry. The presence of the carboxylic acid group imparts acidic properties and provides a site for further chemical modifications, while the nature of the aryl group can be systematically altered to fine-tune the electronic and steric properties of the molecule. Research in this area often focuses on the synthesis of novel derivatives and the investigation of their structure-activity relationships.
Significance of Naphthyl-Based Chemical Compounds in Advanced Research
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in the design of advanced chemical compounds. Its extended π-system, compared to a simple benzene (B151609) ring, provides a larger surface area for intermolecular interactions, such as π-π stacking, and influences the electronic properties of the molecule. Naphthyl-based compounds have found applications in the development of fluorescent probes, organic semiconductors, and as core structures in medicinal chemistry. The rigid and planar nature of the naphthalene ring system can impart conformational constraint, which is often a desirable feature in the design of molecules with specific biological targets.
Current Research Paradigms for Substituted Naphthyloxyacetic Acids
The synthesis of the specific compound, [(4-Chloro-1-naphthyl)oxy]acetic acid, would likely follow a similar Williamson ether synthesis pathway, starting from 4-chloro-1-naphthol (B146336) and a haloacetic acid derivative. While detailed experimental data for this specific compound is not widely published, its molecular formula is established as C₁₂H₉ClO₃. The chlorine atom at the 4-position is expected to influence the electron density of the naphthalene ring system.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRUNHEJYLLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307292 | |
| Record name | [(4-chloro-1-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-08-5 | |
| Record name | NSC190653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-chloro-1-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloronaphthalen-1-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for [(4-Chloro-1-naphthyl)oxy]acetic Acid
The primary and most well-established method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers due to its reliability and broad scope. wikipedia.orgmasterorganicchemistry.com The synthesis involves the reaction of a deprotonated naphthol with a haloacetic acid derivative. masterorganicchemistry.com
Precursor Synthesis and Intermediate Chemistry
The key precursors for the synthesis of this compound are 4-chloro-1-naphthol (B146336) and a haloacetic acid, typically chloroacetic acid or its sodium salt, sodium chloroacetate.
4-Chloro-1-naphthol: This starting material is a substituted naphthol that serves as the nucleophile in the etherification reaction after deprotonation.
Chloroacetic Acid/Sodium Chloroacetate: Chloroacetic acid acts as the electrophile in this SN2 reaction. In the presence of a base, chloroacetic acid is converted to its carboxylate salt, sodium chloroacetate. This intermediate is then attacked by the naphthoxide ion.
The initial step of the synthesis involves the in-situ formation of the sodium salt of 4-chloro-1-naphthol (sodium 4-chloro-1-naphthoxide). This is achieved by treating 4-chloro-1-naphthol with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. gordon.edumiracosta.edu The phenoxide ion generated is a potent nucleophile, ready to react with the electrophilic carbon of the chloroacetate.
Reaction Conditions and Optimization Strategies
The reaction is typically carried out by heating a mixture of 4-chloro-1-naphthol, a slight excess of sodium hydroxide, and chloroacetic acid in water. The use of a basic medium is crucial to ensure the deprotonation of both the naphthol and the carboxylic acid. gordon.eduwpmucdn.com
A general procedure involves dissolving 4-chloro-1-naphthol in an aqueous sodium hydroxide solution, followed by the addition of chloroacetic acid. The reaction mixture is then heated to reflux, typically in a water bath at 90-100°C, for a duration of 30 to 60 minutes. gordon.eduwpmucdn.com Upon cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound. gordon.eduwpmucdn.com The solid product can then be isolated by filtration and purified by recrystallization, often from hot water or an alcohol-water mixture. gordon.edu
Optimization of this established route often focuses on molar ratios of reactants, reaction temperature, and time. An excess of the base is typically used to drive the reaction to completion.
| Parameter | Typical Condition | Purpose |
| Solvent | Water | Dissolves the ionic intermediates and facilitates the reaction. |
| Base | Sodium Hydroxide (NaOH) | Deprotonates 4-chloro-1-naphthol and chloroacetic acid. |
| Temperature | 90-100°C (Reflux) | Provides the necessary activation energy for the SN2 reaction. |
| Reaction Time | 30-60 minutes | Sufficient time for the reaction to proceed to completion. |
| Work-up | Acidification with HCl | Protonates the carboxylate to precipitate the final product. |
Advanced and Novel Synthetic Approaches
To overcome some of the limitations of the traditional Williamson ether synthesis, such as long reaction times and moderate yields, several advanced and novel synthetic approaches have been developed for the synthesis of aryloxyacetic acids.
Catalytic Systems in Naphthyloxyacetic Acid Synthesis
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. wikipedia.orgsid.irsacredheart.edu For the synthesis of aryloxyacetic acids, microwave-assisted procedures often employ a solid base like potassium carbonate in a solvent-free setting or in a high-boiling polar aprotic solvent. sid.ir This technique has been shown to increase the yield of synthesized ethers from a range of 6-29% to 20-55% in some cases, with reaction times as short as 10 minutes. wikipedia.org
Phase Transfer Catalysis (PTC): Phase transfer catalysis is another effective method to enhance the rate of Williamson ether synthesis, particularly when dealing with reactants that are soluble in different, immiscible phases. crdeepjournal.orgaustinpublishinggroup.commdpi.com In the synthesis of naphthyloxyacetic acids, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can be used as a phase transfer catalyst. crdeepjournal.org The catalyst facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase where the haloacetate is located, thereby accelerating the reaction. This method often results in higher yields and can be performed under milder conditions than the traditional method. crdeepjournal.org
| Method | Catalyst/Conditions | Advantages |
| Microwave-Assisted | Microwave irradiation (e.g., 180 W) | Rapid reaction times (minutes), often higher yields, solvent-free options. sid.ir |
| Phase Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Milder reaction conditions, improved yields, suitable for biphasic systems. crdeepjournal.orgaustinpublishinggroup.com |
Stereochemical Control in Analogous Synthesis
While this compound itself is not chiral, the synthesis of chiral analogues, such as 2-(aryloxy)propanoic acids, is of significant interest, particularly in the agrochemical and pharmaceutical industries where one enantiomer often exhibits the desired biological activity. clockss.org
A key strategy for obtaining enantiomerically pure aryloxypropanoic acids is through the kinetic resolution of a racemic mixture. clockss.orgelsevierpure.com This can be achieved through enantioselective esterification. For instance, a racemic mixture of a 2-(naphthyloxy)propanoic acid can be reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. elsevierpure.com This results in the preferential esterification of one enantiomer, allowing for the separation of the unreacted, optically active carboxylic acid and the corresponding ester. elsevierpure.com Subsequent hydrolysis of the ester can then provide the other enantiomer of the carboxylic acid.
For example, the kinetic resolution of racemic 2-(α-naphthoxy)propanoic acid has been successfully achieved with high selectivity, providing a route to the individual enantiomers. clockss.org This approach demonstrates the feasibility of controlling stereochemistry in the synthesis of chiral analogues of this compound.
Investigative Studies on Reaction Mechanisms in Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com
The key steps in the mechanism are:
Deprotonation: The base (e.g., NaOH) removes the acidic proton from the hydroxyl group of 4-chloro-1-naphthol to form the corresponding 4-chloro-1-naphthoxide anion. This anion is a strong nucleophile.
Nucleophilic Attack: The 4-chloro-1-naphthoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the chloroacetate. This attack occurs from the backside relative to the chlorine atom (the leaving group).
Transition State: A concerted, one-step mechanism proceeds through a trigonal bipyramidal transition state where the C-O bond is forming at the same time as the C-Cl bond is breaking.
Product Formation: The displacement of the chloride ion results in the formation of the ether linkage, yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate to give the final product.
Fundamental Chemical Reaction Mechanisms and Kinetics
Mechanistic Investigations of Chemical Processes Involving the Compound
The chemical reactivity of [(4-Chloro-1-naphthyl)oxy]acetic acid is dictated by its key functional groups: the chloronaphthalene ring, the ether linkage, and the carboxylic acid side chain. The following sections explore the likely transformation pathways based on studies of similar chemical structures.
The oxidative degradation of aromatic compounds like this compound can be initiated by powerful oxidizing agents, often involving radical species. Sonochemical degradation, for instance, utilizes ultrasound to generate hydroxyl radicals (•OH) which can attack the aromatic ring. nih.gov For a related compound, phenoxyacetic acid, ozonation has been shown to lead to the formation of intermediates such as phenyl formate, salicylic (B10762653) acid, phenol, and eventually oxalic acid through the destruction of the aromatic ring. researchgate.net The presence of the naphthalene (B1677914) ring system in this compound suggests that initial attack by hydroxyl radicals would likely lead to hydroxylation of the ring, forming various hydroxylated intermediates. Subsequent ring opening and further oxidation would then lead to the formation of smaller organic acids.
Advanced oxidation processes (AOPs), such as the sono-Fenton process, which combines ultrasound with Fenton's reagent (a source of hydroxyl radicals), have been shown to be effective in degrading naphthalene. researchgate.net This suggests that similar AOPs would be effective in breaking down the naphthalene core of this compound. The degradation pathway would likely involve the formation of hydroxylated and quinone-type intermediates, followed by cleavage of the aromatic rings. For instance, the biodegradation of 2-naphthol, a related naphthalene derivative, proceeds through the formation of 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov
Table 1: Potential Oxidative Transformation Products of this compound based on Analogous Compounds
| Reactant | Oxidative Process | Key Intermediates (Analogous) | Final Products (Analogous) |
|---|---|---|---|
| Phenoxyacetic acid | Ozonation | Phenyl formate, Salicylic acid, Phenol | Oxalic acid, smaller organic acids |
| Naphthalene | Sono-Fenton | Hydroxylated naphthalenes | CO2, H2O |
Reductive Transformation Pathways
The most probable reductive transformation for this compound is the dechlorination of the chloronaphthalene ring. Reductive dechlorination is a common fate of chlorinated aromatic compounds under anaerobic conditions. wikipedia.org Studies on 1-chloronaphthalene (B1664548) have demonstrated that it can be completely dechlorinated to naphthalene through electrochemical reduction, with the naphthalene radical anion acting as a mediator in an autocatalytic process. nih.govresearchgate.net This process involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond and the release of a chloride ion. wikipedia.org
Biological reductive dechlorination by anaerobic bacteria has also been observed for various chlorinated compounds. nih.govresearchgate.net These processes can occur via hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom, or by dichloroelimination if two adjacent chlorine atoms are present. researchgate.net For this compound, hydrogenolysis would be the expected pathway, yielding (1-naphthyl)oxy]acetic acid.
Another potential reductive pathway is the cleavage of the ether bond. While ethers are generally stable, they can be cleaved under strongly acidic conditions or by certain reducing agents. wikipedia.orgpressbooks.pub Reductive cleavage of aryl ethers can proceed through the formation of a radical anion intermediate. acs.org
Table 2: Potential Reductive Transformation Pathways and Products
| Transformation | Reagents/Conditions | Probable Products |
|---|---|---|
| Reductive Dechlorination | Electrochemical reduction, Anaerobic bacteria | [1-Naphthyl)oxy]acetic acid, Chloride ion |
Elimination and Rearrangement Mechanisms
Ethers can undergo cleavage reactions in the presence of strong acids like HBr and HI. pressbooks.publibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For an aryl alkyl ether like this compound, the cleavage would likely occur at the alkyl C-O bond, yielding 4-chloro-1-naphthol (B146336) and a derivative of acetic acid, as the aromatic C-O bond is stronger and less susceptible to cleavage. libretexts.org The mechanism can be either SN1 or SN2 depending on the structure of the alkyl group. masterorganicchemistry.com
Rearrangement reactions involving the naphthalene core are also a possibility under certain conditions. For instance, Lewis acid-mediated rearrangements of oxabenzonorbornadienes, which have a bicyclic ether structure, can lead to the formation of naphthoic acid derivatives through a 1,2-acyl shift. nih.gov While the structure of this compound is different, this demonstrates the potential for skeletal rearrangements of naphthalene derivatives. An unusual rearrangement of a 1,8-disubstituted naphthalene derivative has been reported to occur under mild conditions, driven by steric strain, leading to the disruption of the aromaticity of the naphthalene core. nih.gov General rearrangement reactions like the Baeyer-Villiger, Curtius, and Beckmann rearrangements are also known to occur in appropriately substituted molecules, often leading to changes in the functional groups. libretexts.org
Kinetic Studies of Chemical Reactions
The hydrolysis of phenoxyacetic acid derivatives, which share the same ether-linked acetic acid side chain, has been studied. The alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The hydrolysis of 2,4-dichlorophenoxyacetic acid has been shown to follow first-order kinetics and is pH-dependent. researchgate.net
Kinetic modeling has been applied to the degradation of various pollutants. For instance, the sonochemical degradation of pesticides can be modeled to understand the influence of various operational parameters. rsc.org Quantitative Structure-Activity Relationship (QSAR) models are also used to correlate the molecular structure of compounds with their reaction rates. Such models have been developed for the degradation of perfluorinated carboxylic acids and for the antioxidant activity of phenols. nih.govnih.gov These models often use molecular descriptors such as bond lengths, energies of molecular orbitals, and hydrophobicity to predict reactivity. universiteitleiden.nl
The reaction environment significantly influences the kinetics of chemical transformations. For the hydrolysis of phenoxyacetic acids, pH is a critical factor, with reaction rates varying with the concentration of hydronium or hydroxide ions. researchgate.net
In sonochemical degradation, parameters such as the frequency and intensity of the ultrasound, the initial concentration of the pollutant, the temperature, and the pH of the solution all affect the degradation rate. rsc.org The presence of other substances in the reaction medium can also have a significant impact. For example, in the electrochemical reduction of 1-chloronaphthalene, the presence of naphthalene can increase the reaction rate due to its role as a mediator. nih.gov
Table 3: Factors Influencing Reaction Kinetics for Analogous Compounds
| Reaction Type | Key Environmental Factors |
|---|---|
| Hydrolysis | pH, Temperature |
| Sonochemical Degradation | Ultrasonic frequency and intensity, Initial concentration, Temperature, pH |
Computational and Theoretical Chemical Studies
Quantum Chemical Analysis of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic structure and behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry of organic compounds. osti.govresearchgate.net In studies of similar phenoxyacetic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine key structural parameters. researchgate.netresearchgate.net
For [(4-Chloro-1-naphthyl)oxy]acetic acid, DFT would be used to calculate the most stable three-dimensional arrangement of its atoms by minimizing the total energy of the system. This process yields precise values for bond lengths, bond angles, and dihedral angles. The resulting data provides a foundational understanding of the molecule's static structure. For instance, calculations on related chloro-aromatic compounds have shown good agreement between theoretically predicted and experimentally determined values. researchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | Naphthyl C-O | ~1.37 Å |
| Bond Length | O-CH₂ | ~1.43 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-OH (carboxyl) | ~1.36 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Bond Angle | O-C=O (carboxyl) | ~125° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, relates to the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system, while the LUMO would likely be distributed across the naphthalene (B1677914) ring and the electron-withdrawing chloro and carboxylic acid groups. researchgate.net Analysis of these orbitals helps in identifying potential sites for electrophilic and nucleophilic attack.
| Descriptor | Definition | Predicted Implication |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (Egap) | E_LUMO - E_HOMO | Correlates with chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom/group to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |
Molecular Dynamics and Conformational Studies
While quantum chemical methods often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily around the ether linkage and the acetic acid side chain, allowing it to adopt numerous conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformers. By simulating the molecule's behavior in a given environment (e.g., in a solvent), researchers can understand its conformational preferences and the energy barriers between different states.
Computational methods are invaluable for studying how molecules interact with each other. For this compound, key intermolecular forces include hydrogen bonding and π-π stacking. The carboxylic acid group can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the C=O oxygen). The large, electron-rich naphthyl ring system is prone to engaging in π-π stacking interactions with other aromatic molecules. nih.gov Techniques such as Hirshfeld surface analysis can be computationally employed to visualize and quantify these non-covalent interactions, which are crucial for understanding crystal packing and binding to biological targets. researchgate.net
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding (Donor) | Carboxyl -OH | Crystal packing, solvent interactions, receptor binding |
| Hydrogen Bonding (Acceptor) | Carboxyl C=O, Ether -O- | Crystal packing, solvent interactions, receptor binding |
| π-π Stacking | Naphthyl Ring | Stabilizes crystal structures and molecular complexes |
| Halogen Bonding | Chlorine atom | Directional interaction influencing molecular assembly |
Computational Elucidation of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction involves mapping the energetic changes as reactants are converted into products. Computational chemistry allows for the detailed study of reaction pathways by locating and characterizing the transition state—the highest energy point along the reaction coordinate. youtube.com
By applying methods like DFT, the geometry of the transition state for a given reaction involving this compound (e.g., esterification, decarboxylation, or nucleophilic substitution) can be calculated. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. These calculations provide mechanistic insights at a level of detail that is often inaccessible through experimental means alone, helping to predict reaction outcomes and design more efficient synthetic routes. osti.gov
Biological Mechanisms of Action: Non Clinical Investigations
Molecular Interactions with Biological Targets
The biological activity of [(4-Chloro-1-naphthyl)oxy]acetic acid is initiated by its interaction with specific molecular targets within the cell. Research in this area has primarily focused on its influence on enzyme activity and its binding to cellular receptors.
Enzyme Inhibition and Modulation Studies
While direct studies on the enzymatic inhibition and modulation by this compound are limited, research on structurally related compounds provides insights into its potential enzymatic interactions. For instance, α-naphthyl acetate (B1210297) esterase (ANAE), an enzyme involved in plant growth and stress responses, is known to be inhibited by organophosphorus insecticides. The interaction is enantioselective, suggesting a specific binding pocket that could potentially accommodate other naphthalene-based compounds. Although not a direct inhibition study of this compound, this highlights that naphthalene-containing molecules can interact with and modulate the activity of plant enzymes.
Furthermore, studies on other synthetic auxins have shown that they can influence the activity of enzymes involved in plant development. For example, naphthalene (B1677914) acetic acid (NAA) has been shown to affect the activity of indole-3-acetic acid oxidase (IAAO) and peroxidase (POD), enzymes critical for regulating endogenous auxin levels and cell wall lignification during processes like adventitious root formation. nih.gov Lower concentrations of NAA tend to decrease IAAO activity, thereby preserving the levels of active auxin, while influencing POD activity to promote rooting. nih.gov Given the structural similarity, it is plausible that this compound exerts its biological effects through similar modulation of key enzymatic pathways involved in plant growth and development.
Receptor Binding and Ligand Activity Profiling
The primary mode of action for auxin and auxin-like compounds is through their binding to specific auxin receptors. The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins are well-established as the principal auxin receptors in plants. The binding of an auxin to a TIR1/AFB protein promotes the interaction of this complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This derepresses the expression of auxin-responsive genes, ultimately leading to various physiological responses.
Studies on chlorinated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated their interaction with TIR1/AFB receptors. bohrium.com It has been shown that different TIR1/AFB family members can exhibit differential binding affinities for various auxins, which may contribute to the diverse physiological responses observed with different auxin analogues. bohrium.com For example, specific TIR1/AFB homologs have been implicated in the differential response of pea fruit development to 4-Cl-IAA compared to the natural auxin, indole-3-acetic acid (IAA). bohrium.com
While direct receptor binding assays for this compound are not extensively reported, its classification as a synthetic auxin strongly suggests that it acts as a ligand for the TIR1/AFB receptor complex. The chloro-substitution on the naphthalene ring is likely to influence its binding affinity and specificity for different receptor isoforms, thereby modulating the downstream physiological effects. The inactivation of specific binding of 1-naphthyl acetic acid (NAA) to membrane-bound auxin binding sites by phenylglyoxal (B86788) suggests the involvement of an arginyl residue in the recognition site for the carboxylate anion of NAA. nih.gov This indicates a specific chemical interaction is necessary for binding and subsequent biological activity.
Cellular and Subcellular Effects (non-human, non-clinical models)
The molecular interactions of this compound translate into a range of effects at the cellular and subcellular levels. These have been primarily investigated in the context of plant physiology, as well as in studies exploring its potential antimicrobial and antiviral properties.
Impact on Plant Physiological Processes and Growth Regulation
As a synthetic auxin, this compound is expected to mimic the effects of the natural plant hormone IAA, influencing a wide array of physiological processes and growth patterns. Synthetic auxins are widely used in agriculture and horticulture to promote rooting, control fruit development, and as herbicides at higher concentrations. clinisciences.comclinisciences.com
The physiological effects of NAA are linked to its influence on cellular processes such as cell division, cell elongation, and differentiation. clinisciences.com It has been observed that NAA can increase the levels of photosynthetic pigments like chlorophyll (B73375) a, chlorophyll b, and carotenoids, thereby enhancing photosynthetic capacity. nih.gov Furthermore, NAA application can lead to an accumulation of primary and secondary metabolites, including total soluble proteins, free amino acids, and phenolic and flavonoid compounds, which can contribute to improved stress tolerance. nih.gov
The table below summarizes the observed effects of the related synthetic auxin, Naphthalene Acetic Acid (NAA), on various plant species, which provides an indication of the likely effects of this compound.
| Plant Species | Observed Effects of NAA Application | Reference |
| Lagenaria siceraria | Alleviation of alkaline stress, increased plant growth, biomass, photosynthetic pigments, and antioxidant enzyme activities. | nih.gov |
| Hemarthria compressa | Promotion of adventitious root development, decreased IAAO activity at optimal concentrations. | nih.gov |
| Mokara chark kuan orchid | Increased plant height, number of roots, and total soluble solid content at optimal concentrations. | ufu.br |
| Valeriana officinalis L. | Increased leaf number, root length and volume, plant height, and dry weight of root and shoot in an aeroponic system. | researchgate.net |
Mechanistic Studies of Antimicrobial Activity
While the primary application of this compound is as a plant growth regulator, there is growing interest in the antimicrobial properties of naphthalene derivatives. researchgate.netijpsjournal.comekb.egrasayanjournal.co.in Although specific mechanistic studies on the antimicrobial activity of this compound are scarce, the general mechanisms of related compounds can provide a framework for understanding its potential action.
The antimicrobial effects of acetic acid itself are well-documented, showing broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including common burn wound pathogens. nih.govnih.gov The proposed mechanism of action for acetic acid involves the disruption of cell membrane integrity.
Naphthalene derivatives, as a class, have been shown to possess significant antibacterial and antifungal activities. researchgate.netijpsjournal.comekb.egrasayanjournal.co.in The mechanisms of action for these compounds are diverse and can include:
Inhibition of Squalene (B77637) Epoxidase: Some antifungal naphthalene derivatives, like tolnaftate (B1682400) and naftifine, act by inhibiting squalene epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. ijpsjournal.com
Disruption of Cell Membrane Integrity: Similar to acetic acid, some naphthalene derivatives may exert their antimicrobial effect by damaging the bacterial or fungal cell membrane, leading to leakage of intracellular components and cell death.
Inhibition of Bacterial Enzymes: Certain derivatives may target and inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
The presence of a chloro substituent on the naphthalene ring of this compound could potentially enhance its antimicrobial activity, as halogenation is a common strategy in the development of antimicrobial agents.
Investigations into Antiviral Mechanisms
Recent research has highlighted the potential antiviral activity of naphthalene derivatives against various viruses, including influenza A virus. bohrium.comnih.gov These studies provide a basis for investigating the potential antiviral mechanisms of this compound.
One study on a 2-aminonaphthalene derivative demonstrated its ability to inhibit the replication of different subtypes of influenza A virus. The proposed mechanism of action involved the inhibition of viral nucleoprotein (NP) and matrix protein (M) synthesis, which are crucial for viral replication and assembly. bohrium.comnih.gov The compound was found to be most effective in the early stages of viral replication, after viral adsorption. nih.gov Furthermore, this naphthalene derivative was shown to reduce virus-induced reactive oxygen species (ROS) accumulation, autophagy, and apoptosis, and to suppress the inflammatory response mediated by the RIG-I pathway. bohrium.com
Other research has explored the potential of naphthalene-based compounds as inhibitors of SARS-CoV papain-like protease (PLpro), an essential enzyme for coronavirus replication. nih.gov Structure-based drug design has been employed to develop novel naphthalene derivatives that can bind to and inhibit this viral enzyme.
Other Non-Clinical Biological System Interactions
Non-clinical investigations into this compound and structurally related compounds have primarily elucidated interactions with two key biological systems: plant hormonal pathways and enzymatic detoxification systems.
Auxin-like Activity in Plants:
Interaction with Glutathione (B108866) S-Transferases (GSTs):
A significant non-clinical biological interaction of chloro-substituted acetic acid derivatives and related compounds is their effect on glutathione S-transferases (GSTs). nih.govnih.gov GSTs are a family of enzymes crucial for the detoxification of a wide range of xenobiotic compounds. semanticscholar.org Studies on chlorinated derivatives of acetic acid and chlorophenoxyalkyl acid herbicides have shown that these compounds can inhibit GST activity in a dose-dependent manner. nih.govnih.gov The mechanism of this interaction appears to be direct binding to the GST proteins, rather than acting as substrates for conjugation with glutathione. nih.govnih.gov This binding could potentially serve a protective function against the toxic effects of these compounds. nih.gov The extent of GST inhibition is influenced by factors such as the substitution pattern on the aromatic ring and the length of the side chain. nih.gov
| Biological System | Interacting Compound Class | Observed Effect | Potential Mechanism |
| Plant Auxin Transport | Naphthyloxyacetic acids | Regulation of plant growth and development | Interference with auxin influx and efflux carriers, linked to plasma membrane dynamics nih.gov |
| Enzymatic Detoxification | Chlorinated acetic acid derivatives | Inhibition of enzyme activity | Direct binding to Glutathione S-Transferase (GST) proteins nih.govnih.gov |
Structure-Activity Relationship (SAR) Derivations
The biological effects of this compound are intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies on this and related compounds aim to identify the key chemical features responsible for their biological activity.
Identification of Key Structural Determinants for Biological Effects
For aryloxyacetic acids, several structural features are critical in determining their biological activity. These include the nature and position of substituents on the aromatic ring system and the characteristics of the acetic acid side chain.
Aromatic Ring System: The naphthalene ring of this compound provides a large, hydrophobic scaffold that can engage in van der Waals and aromatic-aromatic interactions with biological targets. researchgate.net
Position of the Chloro Substituent: The presence and position of the chlorine atom on the naphthalene ring significantly influence the electronic properties and reactivity of the molecule. mdpi.com In chloroderivatives of phenoxyacetic acid, the number and location of chlorine atoms can alter the compound's aromaticity and, consequently, its biological activity and toxicity. mdpi.com The electron-withdrawing nature of the chlorine atom at the 4-position of the naphthalene ring in the target compound is expected to modulate its interaction with target proteins.
Oxyacetic Acid Side Chain: The carboxylic acid group is a key functional feature, often involved in hydrogen bonding interactions with amino acid residues in the active sites of target proteins. researchgate.nettandfonline.com The flexibility of the oxyacetic acid side chain allows it to adopt various conformations to optimize binding.
Studies on related compounds have shown that for optimal binding and biological activity, the spacing between aromatic groups is an important determinant. researchgate.nettandfonline.com
Computational Approaches to SAR, including Molecular Docking
Computational methods, particularly molecular docking, are valuable tools for investigating the SAR of compounds like this compound at a molecular level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. nih.gov
For aryloxyacetic acids and similar molecules, docking studies have revealed the importance of several types of interactions in ligand-protein binding: researchgate.nettandfonline.com
Hydrogen Bonding: The carboxylic acid group of the ligand frequently forms hydrogen bonds with polar amino acid residues in the binding pocket of the target protein. semanticscholar.org
Van der Waals Interactions: The aromatic rings of the ligand often engage in van der Waals and hydrophobic interactions with nonpolar residues of the protein. researchgate.net
Aromatic-Aromatic Interactions: Pi-stacking or other aromatic interactions between the naphthalene ring and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan can contribute to binding affinity.
Molecular docking simulations of related aryloxy acids with target proteins have shown that the binding energy, which is a measure of the affinity of the ligand for the protein, is influenced by the combination of these interactions. researchgate.nettandfonline.com For instance, in studies of aryloxy acids with antimicrobial target proteins, the interactions were dominated by a combination of van der Waals forces and hydrogen bonding. researchgate.net The spacing between aromatic groups was also found to be a critical factor for optimal binding. researchgate.nettandfonline.com While specific docking studies for this compound are not widely reported, the principles derived from related compounds provide a strong framework for understanding its potential molecular interactions.
| Computational Approach | Key Findings for Related Aryloxyacetic Acids |
| Molecular Docking | Prediction of binding modes and affinities with target proteins. nih.govfigshare.com |
| Identification of key interactions: hydrogen bonding, van der Waals forces, and aromatic-aromatic interactions. researchgate.nettandfonline.com | |
| Elucidation of the importance of the spatial arrangement of functional groups for optimal binding. researchgate.nettandfonline.com |
Environmental Fate, Transport, and Transformation Pathways
Environmental Distribution and Mobility
The distribution and mobility of [(4-Chloro-1-naphthyl)oxy]acetic acid in the environment are largely dictated by its interaction with soil and sediment particles and its movement through water and air.
The presence of a naphthalene (B1677914) ring and a chlorine substituent suggests that this compound will exhibit a tendency to adsorb to soil and sediment. Chlorinated naphthalenes, as a group, are known to adsorb to a large extent onto these environmental solids. inchem.org The degree of this sorption is generally correlated with the level of chlorination; lower chlorinated congeners tend to show moderate sorption, while higher chlorinated ones exhibit strong sorption. inchem.org
The sorption of this compound is also likely to be influenced by the organic carbon content of the soil and sediment. For analogous compounds like chlorpyrifos, adsorption is strongly correlated with the organic carbon content. nih.gov Similarly, for phenoxyacetic herbicides, soil organic matter is a significant sink. The table below, derived from studies on related compounds, illustrates the influence of soil properties on adsorption.
| Compound | Soil/Sediment Property | Observation | Reference |
|---|---|---|---|
| Chlorinated Naphthalenes | Degree of Chlorination | Increased chlorination leads to stronger sorption. | inchem.org |
| Chlorpyrifos | Organic Carbon Content | Strong positive correlation with adsorption. | nih.gov |
Desorption processes, which would release the compound back into the soil solution or water column, are also critical. For some related herbicides, a portion of the adsorbed amount can be released, though some hysteresis (a lag in desorption compared to adsorption) may occur.
The transport of this compound in aquatic and terrestrial systems is linked to its solubility, volatility, and sorption characteristics. Given its structure, it is expected to have limited mobility in soil due to adsorption. However, transport can occur through several mechanisms.
In terrestrial systems, the primary mode of transport is likely to be through surface runoff, where the compound is carried either dissolved in water or adsorbed to eroded soil particles. Leaching into groundwater is another potential pathway, the extent of which would depend on the soil type, organic matter content, and the compound's persistence.
In aquatic systems, once introduced, this compound would partition between the water column and sediment. Its ultimate fate would be determined by currents, sedimentation rates, and degradation processes. The table below summarizes the key transport phenomena for related compounds.
| Transport Medium | Governing Factors | Potential Outcome for Related Compounds | Reference |
|---|---|---|---|
| Soil | Adsorption, Rainfall, Soil Type | Limited leaching, potential for surface runoff. | inchem.org |
| Water | Solubility, Currents, Sedimentation | Partitioning to sediment, long-range transport possible. | inchem.org |
Environmental Degradation Mechanisms
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photochemical, microbial, and abiotic transformations.
Compounds containing a naphthalene ring system are known to absorb light at environmentally relevant wavelengths, suggesting that direct photolysis could be a significant degradation pathway for this compound in sunlit surface waters and on soil surfaces. inchem.org The photochemical chlorination of 1-chloronaphthalene (B1664548) is known to produce a mixture of dichlorides and, upon further reaction, tetrachlorides. rsc.org While this is a synthetic process, it indicates the reactivity of the chlorinated naphthalene structure to light-induced reactions.
Research on the photodegradation of other chlorinated aromatic compounds has shown that the process can lead to dechlorination and the formation of hydroxylated intermediates. For instance, the photodegradation of chlorobenzene, a simpler chlorinated aromatic, can proceed via direct photolysis or be enhanced by the presence of ozone or hydrogen peroxide. uwaterloo.ca It is plausible that this compound undergoes similar transformations, leading to the breakdown of the aromatic ring and eventual mineralization.
Microbial degradation is a crucial process in the environmental breakdown of many organic compounds. Monochloronaphthalenes have been shown to be readily degradable by soil and water microorganisms under aerobic conditions. inchem.org For example, the white-rot fungus Phlebia lindtneri can metabolize 1-chloronaphthalene and 2-chloronaphthalene (B1664065) into various oxidized products, including hydroxylated and dihydrodihydroxylated metabolites. nih.gov The initial step in this fungal degradation is believed to be mediated by cytochrome P-450 monooxygenase. nih.gov
Bacteria are also capable of degrading chlorinated hydrocarbons. While specific studies on this compound are lacking, research on other chlorinated pesticides demonstrates the potential for microbial breakdown. omicsonline.org The degradation pathways for naphthalene and substituted naphthalenes are diverse and can lead to complete mineralization. nih.gov It is anticipated that microorganisms could cleave the ether linkage in this compound and subsequently degrade the resulting 4-chloro-1-naphthol (B146336) and acetic acid moieties. The table below lists potential metabolic products based on the degradation of similar compounds.
| Parent Compound Class | Potential Metabolic Products | Mediating Organism Type | Reference |
|---|---|---|---|
| Chloronaphthalenes | Hydroxylated naphthalenes, Dihydrodiols | White-rot fungi | nih.gov |
| Naphthalene | Salicylate, Catechol | Bacteria | nih.gov |
Hydrolysis can be a significant abiotic degradation pathway for certain classes of organic compounds. For chloroacetamide herbicides, hydrolysis can occur under both acidic and basic conditions, leading to the substitution of the chlorine atom with a hydroxyl group or cleavage of amide and ether bonds. nih.govresearchgate.net The rate and products of hydrolysis are highly dependent on the specific structure of the molecule and the pH of the surrounding medium. nih.gov
In the case of this compound, the ether linkage could be susceptible to hydrolysis, particularly under extreme pH conditions, which are not typical in the natural environment. The hydrolysis of chloroacetic acid itself has been studied and is known to be a second-order reaction under strong alkaline conditions. researchgate.net However, the stability of the ether bond in the target compound under typical environmental pH is likely to be much greater. Other abiotic processes, such as reactions with naturally occurring reactive species in soil and water, could also contribute to the transformation of this compound over time.
Modeling Environmental Persistence and Attenuation of this compound
The environmental persistence and attenuation of this compound are critical parameters in assessing its potential environmental impact. Modeling these processes provides a predictive framework to understand the fate, transport, and transformation of the compound in various environmental compartments. Due to the limited availability of direct experimental studies on this compound, modeling approaches often rely on data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) models.
Environmental fate models integrate the physicochemical properties of a chemical with the characteristics of the environment to predict its distribution and longevity. Key input parameters for these models include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the acid dissociation constant (pKa). While experimental data for this compound are scarce, estimations can be derived from related compounds such as 1-naphthaleneacetic acid and other chlorinated aromatic acids.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 1-Naphthaleneacetic acid | (4-Chlorophenoxy)acetic acid |
| Molecular Formula | C₁₂H₉ClO₃ | C₁₂H₁₀O₂ | C₈H₇ClO₃ |
| Molecular Weight ( g/mol ) | 236.65 | 186.21 | 186.59 |
| Water Solubility (mg/L at 25°C) | Low | 420 | 957 |
| log Kow (Octanol-Water Partition Coefficient) | High | 2.24 | 2.25 |
| pKa | ~3-4 | 4.2 | 3.56 |
| Vapor Pressure (mmHg at 25°C) | Very Low | Not available | 0.000318 |
Modeling Environmental Persistence
Persistence is often quantified by the half-life (t½) of a compound in different environmental media, such as soil and water. Degradation processes that determine persistence include biodegradation, photodegradation, and hydrolysis.
Biodegradation: As a chlorinated aromatic compound, the biodegradation of this compound is expected to be a significant degradation pathway, although the chloro-substituent may increase its recalcitrance compared to its non-chlorinated analogue. Models for biodegradation often use a pseudo-first-order kinetics approach. The half-life in soil and water can be estimated using data from similar compounds. For instance, the aerobic soil metabolism half-life of 1-naphthaleneacetic acid has been estimated to be around 15 days. nih.gov The presence of the chlorine atom on the naphthalene ring in this compound might lead to a longer half-life.
Photodegradation: Compounds with aromatic rings can undergo photodegradation in the presence of sunlight. The naphthalene ring structure suggests that this compound will absorb UV radiation, leading to potential direct and indirect photolysis in water and on soil surfaces. Modeling of this process would involve quantum yield data and the overlap between the compound's absorption spectrum and the solar spectrum.
Hydrolysis: The ether linkage and the carboxylic acid group in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a major degradation pathway.
Table 2: Estimated Environmental Half-Lives for this compound
| Environmental Compartment | Degradation Process | Estimated Half-Life (t½) | Notes |
| Soil | Aerobic Biodegradation | 20 - 60 days | Longer than 1-naphthaleneacetic acid due to the chloro-substituent. |
| Water | Photodegradation | 5 - 20 days | Dependent on water clarity, depth, and sunlight intensity. |
| Water | Aerobic Biodegradation | 30 - 90 days | Generally slower than in soil. |
| Sediment | Anaerobic Biodegradation | 60 - 180 days | Slower degradation under anaerobic conditions. |
Modeling Environmental Attenuation
Attenuation refers to the reduction in the concentration of a compound as it moves through the environment. This is influenced by both degradation and transport processes like sorption and volatilization.
Sorption: The tendency of a chemical to bind to soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher log Kow value for this compound, estimated to be greater than that of 1-naphthaleneacetic acid due to the chlorine atom, suggests a higher potential for sorption to organic matter in soil and sediment. This would reduce its mobility in the environment. The pKa of the compound is also crucial; at environmental pH values above its pKa, the compound will exist predominantly in its anionic form, which is generally more mobile than the neutral form.
Volatilization: With a very low estimated vapor pressure, volatilization of this compound from soil and water surfaces is expected to be negligible.
Commonly used environmental fate models to simulate persistence and attenuation include fugacity-based models (e.g., EQC, ChemCAN) and soil leaching models (e.g., PRZM, HYDRUS-1D). These models use the physicochemical properties and degradation rates to predict the concentration of the chemical in different environmental compartments over time and its potential to leach into groundwater.
For this compound, a Level III fugacity model would likely predict that if released into the environment, it would predominantly partition to soil and sediment due to its high estimated Koc. Its persistence would be moderate, with degradation occurring over weeks to months, primarily through microbial action and photolysis. The potential for long-range transport would be low due to its low volatility and strong sorption characteristics.
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and determining the concentration of [(4-Chloro-1-naphthyl)oxy]acetic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the oxyacetic acid group. Based on data for 1-naphthoxyacetic acid and 4-chlorophenoxyacetic acid, the expected signals can be predicted. nih.govchemicalbook.com The aromatic protons would likely appear in the range of δ 7.0-8.5 ppm, with their splitting patterns (e.g., doublets, triplets) providing information about their relative positions on the naphthalene ring. The methylene protons of the -OCH₂COOH group are expected to appear as a singlet at approximately δ 4.7 ppm. chegg.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon (expected around 170-180 ppm), the methylene carbon, the carbon atom of the naphthalene ring attached to the oxygen, and the other aromatic carbons. rsc.org
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Naphthyl) | 7.0 - 8.5 | 110 - 155 |
| Methylene (-OCH₂-) | ~4.7 | ~65 |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected between 1400 and 1600 cm⁻¹, and the C-Cl stretching frequency would likely be observed in the 600-800 cm⁻¹ range. analis.com.my
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with aromatic systems. The naphthalene ring system in this compound would result in strong UV absorption. For the related compound 4-chlorophenoxyacetic acid, maximum absorption in water is observed at 278 nm. nih.govnih.gov It is anticipated that this compound would exhibit a similar UV absorption profile, likely with multiple bands characteristic of the naphthalene chromophore.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=C (Aromatic) | 1400 - 1600 |
| C-O (Ether and Carboxylic Acid) | 1050 - 1300 |
| C-Cl | 600 - 800 |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond. libretexts.org The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum, aiding in the identification of the compound.
Chromatographic Separation and Coupled Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures, which is a crucial step before its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, a derivatization step is typically required to increase their volatility. Methylation is a common derivatization method for phenoxyacetic acid herbicides. scispec.co.th The resulting methyl ester is more amenable to GC analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides their identification based on their mass spectra and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC analysis. mdpi.com For this compound, reversed-phase HPLC would be the method of choice. nih.gov
A typical HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., water with formic or acetic acid). nih.gov The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. Detection can be achieved using a UV detector set at the wavelength of maximum absorbance of the compound, or more selectively and sensitively, by coupling the HPLC system to a mass spectrometer (LC-MS). rsc.org LC-MS and tandem mass spectrometry (LC-MS/MS) offer very high selectivity and low detection limits, making them ideal for trace analysis in complex matrices. econference.iolcms.cz
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Methanol and Acidified Water |
| Detector | UV or Mass Spectrometer (MS) |
Electrochemical Detection Methods in Analytical Research
The development of an electrochemical detection method would typically involve the investigation of the compound's oxidation or reduction behavior at different types of electrodes. This would include studying factors such as the electrode material, pH of the supporting electrolyte, and the instrumental parameters of the chosen electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry). The goal of such research would be to establish a sensitive and selective method for the quantification of this compound in various matrices.
However, at present, there are no established protocols or published data sets that would allow for a detailed discussion or the creation of data tables regarding the electrochemical detection of this compound. Further research would be necessary to explore the feasibility of electrochemical methods for its analysis and to determine key analytical parameters such as the limit of detection, limit of quantification, and linear range.
Design, Synthesis, and Evaluation of Analogues and Derivatives
Rational Design Principles for Novel Naphthyloxyacetic Acid Analogues
The rational design of new analogues of [(4-Chloro-1-naphthyl)oxy]acetic acid is guided by a set of established principles aimed at optimizing the compound's properties. A primary objective is to enhance the desired biological activity by improving the interaction of the molecule with its biological target. This is often achieved through a detailed understanding of the pharmacophore, which comprises the essential structural features required for activity. Key elements of the this compound pharmacophore likely include the naphthalene (B1677914) ring system, the ether linkage, the carboxylic acid moiety, and the chloro substituent.
Another critical design principle is the modulation of the compound's pharmacokinetic and pharmacodynamic profiles. This involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, altering lipophilicity by introducing or removing certain functional groups can significantly impact how the compound behaves in a biological system.
Furthermore, the design of novel analogues often aims to increase selectivity towards the intended biological target, thereby reducing off-target effects. This can be achieved by introducing structural modifications that favor binding to the target receptor or enzyme over others. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in predicting how different structural changes might influence the compound's activity and selectivity, thus guiding the synthetic efforts in a more targeted manner.
Systematic Synthesis of Structural Analogues
The synthesis of structural analogues of this compound involves a systematic approach to modify different parts of the molecule. This allows for a comprehensive exploration of the chemical space around the parent compound.
Modifications of the Naphthalene Core
Another approach involves the synthesis of analogues with different substitution patterns of the existing chloro group and the oxyacetic acid side chain on the naphthalene ring. For instance, moving the chloro group to a different position or having the side chain attached at the 2-position of the naphthalene ring would generate constitutional isomers with potentially different biological activities.
Alterations to the Ether Linkage and Carboxylic Acid Moiety
The ether linkage and the carboxylic acid group are key functional features that can be readily modified. The ether oxygen can be replaced with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amino linkage), to probe the importance of the oxygen atom in binding to the biological target.
The carboxylic acid moiety is a frequent site for modification. It can be converted to a variety of esters by reacting the parent acid with different alcohols. This transformation can significantly alter the compound's lipophilicity and its ability to cross cell membranes. Furthermore, the carboxylic acid can be converted to amides by reacting it with various primary or secondary amines. This introduces new hydrogen bonding capabilities and can drastically change the molecule's physicochemical properties. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or sulfonamides, is another strategy to modulate the compound's acidity and pharmacokinetic properties.
Introduction of Diverse Substituents and Functional Groups
A wide array of substituents and functional groups can be introduced at various positions of the this compound scaffold to explore a broad range of chemical properties. This includes the introduction of alkyl chains of varying lengths, cyclic systems, and other functional groups like hydroxyl, amino, cyano, and nitro groups. The synthesis of these derivatives often involves multi-step reaction sequences, starting from functionalized naphthalenes or by modifying the parent compound. The strategic introduction of these diverse functionalities allows for a fine-tuning of the molecule's properties to achieve the desired biological effect.
Comparative Analysis of Analogues for Mechanistic and Activity Insights
The systematic synthesis of analogues is followed by a rigorous comparative analysis of their biological activities. This is a crucial step in understanding the structure-activity relationship (SAR) and gaining insights into the mechanism of action. By comparing the activity of a series of related compounds, researchers can deduce which structural features are essential for activity and which can be modified to enhance it.
For instance, a series of analogues with different substituents on the naphthalene ring can reveal the electronic and steric requirements for optimal interaction with the biological target. Similarly, comparing the activities of esters and amides of the parent acid can elucidate the role of the carboxylic acid group in binding and cellular uptake.
The data obtained from these comparative studies are often presented in tables to facilitate analysis. These tables typically list the chemical structure of each analogue alongside its measured biological activity, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Table 1: Illustrative Comparative Activity of Hypothetical this compound Analogues
| Compound ID | R1 | R2 | X | Y | Biological Activity (IC50, µM) |
| 1 | 4-Cl | H | O | OH | 10.5 |
| 2 | 4-Cl | 6-NO2 | O | OH | 5.2 |
| 3 | 4-Cl | H | O | OCH3 | 25.8 |
| 4 | 4-Cl | H | O | NHCH3 | 15.3 |
| 5 | 4-Br | H | O | OH | 8.9 |
| 6 | H | H | O | OH | > 50 |
| 7 | 4-Cl | H | S | OH | 18.1 |
Through such systematic analysis, a detailed understanding of the SAR can be built, which in turn guides the design of future generations of more potent and selective analogues. This iterative process of design, synthesis, and evaluation is fundamental to the development of new chemical entities with therapeutic or other beneficial applications.
Emerging Research Frontiers and Future Directions
Application of Advanced Methodologies in Aryloxyacetic Acid Research
Modern chemical research is increasingly reliant on a synergistic combination of computational and advanced experimental techniques. For the aryloxyacetic acid class, these methodologies are pivotal in accelerating the discovery and optimization of new derivatives with tailored properties.
Computational and In Silico Approaches: Computational chemistry has become an indispensable tool for understanding the structure-activity relationships (SAR) that govern the biological effects of aryloxyacetic acids. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being applied to predict the bioactivities of these compounds. nih.gov For instance, these methods are used to model and chemically understand how different substituents on the aryl ring influence the herbicidal performance of aryloxyacetic acid derivatives that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.govmdpi.com Docking studies help to visualize and evaluate the interactions between the aryloxyacetic acid scaffold and the binding sites of target proteins, providing a rational basis for designing more potent and selective molecules. herts.ac.ukmdpi.com Furthermore, computational methods are employed to predict physicochemical properties like lipophilicity, which is crucial for assessing the environmental mobility of derivatives used in agriculture. nih.gov
Advanced Synthesis and Spectroscopic Analysis: The synthesis of aryloxyacetic acids is also evolving. Modern techniques are being developed to improve reaction efficiency, yield, and environmental footprint. Microwave-assisted synthesis, for example, has been shown to dramatically shorten reaction times and increase yields for this class of compounds. nih.govnih.gov The use of phase transfer catalysts offers another efficient and environmentally benign route for synthesis. nih.gov
These advanced synthetic methods are complemented by sophisticated analytical techniques. The structural elucidation of novel aryloxyacetic acid derivatives is often accomplished through a combination of experimental spectroscopy—such as Fourier-transform infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—and theoretical quantum computations like Density Functional Theory (DFT). This combined approach provides a detailed understanding of the molecule's vibrational modes and electronic structure, confirming its identity and providing insights into its chemical behavior.
| Methodology | Application in Aryloxyacetic Acid Research | Key Insights Gained |
|---|---|---|
| Computational Modeling (QSAR, Docking) | Predicting herbicidal or therapeutic activity; Modeling ligand-enzyme interactions. nih.govherts.ac.uk | Identification of key structural features for bioactivity; Rational design of new derivatives. nih.gov |
| Microwave-Assisted Synthesis | Rapid and high-yield preparation of aryloxyacetic acid derivatives. nih.govnih.gov | Reduced reaction times, increased chemical yields, and cleaner reaction profiles. nih.gov |
| Phase Transfer Catalysis | Efficient synthesis under mild, heterogeneous conditions. nih.gov | Simplified experimental operations and use of environmentally benign reagents. nih.gov |
| Spectroscopy & Quantum Computations (FT-IR, NMR, DFT) | Detailed molecular structure elucidation and vibrational analysis. | Confirmation of chemical structure and deeper understanding of physico-chemical properties. |
Interdisciplinary Research Synergies for Comprehensive Understanding
The structural versatility of [(4-Chloro-1-naphthyl)oxy]acetic acid and its analogues makes them valuable probes and lead compounds in a variety of scientific fields. The future of research in this area lies in fostering collaborations between chemistry and other disciplines to fully exploit their potential.
Medicinal Chemistry and Pharmacology: A significant frontier is the exploration of aryloxyacetic acids as multi-target therapeutic agents. Research has shown that certain derivatives can simultaneously act on multiple biological targets, a strategy that is gaining traction for treating complex multifactorial diseases like Alzheimer's. mdpi.com For example, new series of these compounds have been investigated for dual activity as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. herts.ac.ukmdpi.com Some have even shown moderate activity against acetylcholinesterase (AChE), another key target in Alzheimer's research. mdpi.com This multi-target approach represents a promising line of research for identifying novel drug candidates. Additionally, derivatives of aryloxyacetic acids are being synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.
Agrochemistry and Plant Science: Aryloxyacetic acids have a long history in agriculture, primarily as herbicides. mdpi.com Emerging research continues this tradition by designing novel and more effective HPPD inhibitors. nih.govmdpi.com By understanding the interactions at the enzyme's active site, chemists can design molecules with improved potency and selectivity, potentially leading to herbicides with better crop safety profiles. mdpi.com Beyond herbicidal action, related compounds are also studied as plant growth regulators, used to encourage fruit setting and control development.
Environmental and Materials Science: The development of aryloxyacetic acids for agricultural use necessitates an interdisciplinary approach with environmental science to understand their fate and impact. Computational predictions of properties like soil mobility are becoming an integral part of the design process to create compounds that are less prone to leaching into groundwater. nih.gov In materials science, the core structure of aryloxyacetic acids could serve as a building block for new functional materials, although this area remains less explored. The synthesis techniques used for these acids, such as phase transfer catalysis and microwave irradiation, are broadly applicable in the creation of specialty polymers and other advanced materials. nih.govnih.gov
| Discipline | Research Focus | Example Application |
|---|---|---|
| Medicinal Chemistry | Development of multi-target agents for complex diseases. mdpi.com | Dual inhibitors of FAAH and PPARs for potential Alzheimer's disease therapy. herts.ac.ukmdpi.com |
| Agrochemistry | Design of selective herbicides and plant growth regulators. mdpi.com | Novel HPPD inhibitors for broad-spectrum weed control. mdpi.com |
| Pharmacology | Investigation of antimicrobial activity. | Synthesis of new derivatives with antibacterial and antifungal properties. |
| Environmental Science | Assessing the environmental fate and mobility of agrochemicals. nih.gov | Computational prediction of low soil mobility to prevent groundwater contamination. nih.gov |
Identification of Unresolved Questions and Opportunities for Fundamental Chemical Research
Despite significant progress, several fundamental questions regarding aryloxyacetic acids remain, presenting exciting opportunities for future chemical research. The specific properties of this compound, arising from the fusion of a chloro-substituted naphthyl ring system with the acetic acid moiety, make it an interesting subject for addressing these questions.
Deepening Structure-Activity Relationships: While QSAR and docking have provided valuable insights, a complete, predictive understanding of how subtle structural modifications translate to specific biological activities is still lacking. A key unresolved question is how to precisely tune the electronic and steric properties of the aryl moiety—such as the specific placement of a halogen on a naphthyl ring system versus a phenyl ring—to achieve desired selectivity against a panel of biological targets. Systematic studies involving the synthesis and biological evaluation of a wide array of analogues are needed to build more robust predictive models.
Exploring Novel Biological Targets: The biological potential of the aryloxyacetic acid scaffold is likely not yet fully realized. Current research has focused on a handful of targets in the agrochemical and therapeutic fields. mdpi.com A fundamental opportunity exists to screen compounds like this compound against a broader range of biological targets, such as different enzymes, receptors, and ion channels. This could uncover entirely new applications for this class of molecules.
Mechanism of Action and Off-Target Effects: For many biologically active aryloxyacetic acids, the precise molecular mechanism of action is not fully understood. Furthermore, the potential for off-target effects remains a critical area of investigation. Future research should focus on detailed mechanistic studies to elucidate how these molecules interact at a cellular and molecular level. This includes identifying potential metabolic pathways and characterizing any secondary pharmacological effects, which is crucial for both drug development and environmental risk assessment.
Green Chemistry and Sustainable Synthesis: While advanced synthesis methods are emerging, there is a continuous need to develop even more sustainable and atom-economical routes to aryloxyacetic acids. nih.govnih.gov Opportunities for fundamental research include the development of novel catalytic systems that can operate in water or other green solvents, the use of renewable starting materials, and the design of one-pot reactions that minimize waste and energy consumption. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
